molecular formula C8H7ClO2 B7771281 p-Tolyl chloroformate CAS No. 52286-75-6

p-Tolyl chloroformate

Cat. No.: B7771281
CAS No.: 52286-75-6
M. Wt: 170.59 g/mol
InChI Key: XOFZPIYYMJUNRG-UHFFFAOYSA-N
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Description

p-Tolyl chloroformate: is an organic compound with the molecular formula C8H7ClO2 . It is also known by its IUPAC name, 4-methylphenyl carbonochloridate . This compound is a member of the chloroformate family, which are esters of chloroformic acid. This compound is a colorless liquid that is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates .

Scientific Research Applications

p-Tolyl chloroformate is widely used in scientific research due to its versatility as a reagent. Some of its applications include:

    Chemistry: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of drug delivery systems and prodrugs.

    Industry: Used in the production of polymers and coatings.

Safety and Hazards

P-Tolyl chloroformate is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to use personal protective equipment like dust mask type N95 (US), Eyeshields, Gloves when handling it .

Relevant Papers Several papers have been found that discuss aspects of this compound. One paper discusses the gas-phase elimination of phenyl chloroformate and this compound . Another paper discusses the thermal decomposition of ethyl chloroformate . These papers could provide further insights into the properties and reactions of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Tolyl chloroformate can be synthesized through the reaction of p-toluidine with phosgene . The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:

C7H7NH2+COCl2C8H7ClO2+HCl\text{C}_7\text{H}_7\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_8\text{H}_7\text{ClO}_2 + \text{HCl} C7​H7​NH2​+COCl2​→C8​H7​ClO2​+HCl

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar methods but with optimized conditions to ensure higher yields and purity. The process involves careful control of temperature and the use of continuous flow reactors to manage the exothermic nature of the reaction .

Chemical Reactions Analysis

Types of Reactions: p-Tolyl chloroformate undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonates.

    Hydrolysis: It hydrolyzes in the presence of water to form and .

Common Reagents and Conditions:

    Amines: Reacts with primary and secondary amines to form carbamates.

    Alcohols: Reacts with alcohols under basic conditions to form carbonates.

    Water: Hydrolyzes in the presence of water.

Major Products Formed:

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    p-Tolyl Alcohol: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of p-Tolyl chloroformate involves its reactivity as an electrophile. It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively. The molecular targets are typically the nucleophilic sites on the reacting molecules, and the pathways involve the formation of intermediate complexes that lead to the final products .

Comparison with Similar Compounds

  • Methyl chloroformate
  • Ethyl chloroformate
  • Benzyl chloroformate

Comparison: p-Tolyl chloroformate is unique due to the presence of the p-tolyl group , which imparts different reactivity and physical properties compared to other chloroformates. For example, the methyl and ethyl chloroformates are more volatile and less reactive, while benzyl chloroformate is used primarily for introducing protecting groups in peptide synthesis .

Properties

IUPAC Name

(4-methylphenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFZPIYYMJUNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80918199
Record name 4-Methylphenyl carbonochloridate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937-62-2, 52286-75-6
Record name Carbonochloridic acid, 4-methylphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937-62-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Tolyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052286756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylphenyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80918199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tolyl chloroformate
Source European Chemicals Agency (ECHA)
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Record name p-tolyl chloroformate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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